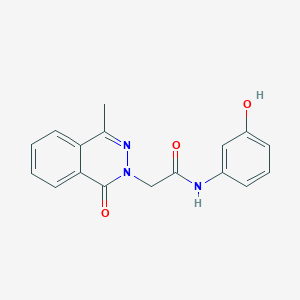

N-(3-hydroxyphenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acetamides and their derivatives involves various chemical reactions to introduce specific functional groups, aiming to explore their biological activities. For instance, Mazzone et al. (1987) described the syntheses of some acetamides derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles, indicating a method for producing compounds with potential anti-inflammatory and analgesic activities (Mazzone et al., 1987). Similarly, Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, showcasing a method for obtaining compounds with biological relevance (Kumar et al., 2019).

Molecular Structure Analysis

Understanding the molecular structure of these compounds is crucial for elucidating their chemical behavior and potential applications. Nikonov et al. (2016) conducted a study on silylated derivatives of N-(2-hydroxyphenyl)acetamide, where they synthesized and characterized the molecular structure using various spectroscopic methods, providing insights into their chemical structure and properties (Nikonov et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. The study by Paventi et al. (1996) on the spectroscopic and magnetic resonance elucidation of polymers derived from phthalazine compounds offers valuable information on the chemical reactions and properties of these materials, demonstrating their potential for various applications (Paventi et al., 1996).

Physical Properties Analysis

The physical properties of N-(3-hydroxyphenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide and similar compounds, such as solubility, melting point, and crystalline structure, are essential for their practical applications. Studies like the one by Davis and Healy (2010), which focused on the crystal structure of related compounds, provide insights into the physical properties that influence their chemical stability and reactivity (Davis & Healy, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming derivatives, are critical for the development of new chemical entities with desired biological or industrial applications. The work by Gopi and Dhanaraju (2020) on synthesizing and evaluating the antioxidant properties of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives highlights the chemical properties and potential of these compounds as antioxidants (Gopi & Dhanaraju, 2020).

Applications De Recherche Scientifique

Synthesis and Biological Activities

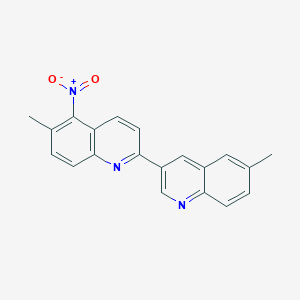

N-(3-hydroxyphenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide is a compound that has been explored in various research contexts due to its structural similarity to phthalazine derivatives. Although direct studies on this exact molecule are sparse, research on closely related compounds provides insights into potential applications and biological activities. For example, the synthesis of new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines via Suzuki coupling has demonstrated anticancer and antimicrobial activities. These compounds, synthesized from commercially available phthalic anhydride, showed inhibition activity against HCT 116 cancer cell line and were also screened for their antimicrobial activities, indicating their potential in therapeutic applications (G. Kumar et al., 2019).

Molecular Dynamics and Docking Studies

Research involving molecular dynamics simulation studies and docking studies of novel N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides and related compounds has provided insights into their interaction with biological targets. These compounds were evaluated against several cancer cell lines, demonstrating their potential as anticancer agents. The studies also explored the mechanism of action, including the induction of apoptosis and cell cycle arrest at the G0/G1 phase, revealing their complex biological interactions and the potential for therapeutic development (A. Khade et al., 2019).

Drug Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of pharmaceutical compounds is crucial for their development. For instance, the study on the metabolism and pharmacokinetics of 3-n-Butylphthalide (NBP) in humans highlights the importance of cytochrome P450s and alcohol dehydrogenase in the biotransformation of drugs. Such research is indispensable for elucidating the metabolic pathways of new therapeutic agents and optimizing their pharmacological profiles (X. Diao et al., 2013).

Propriétés

IUPAC Name |

N-(3-hydroxyphenyl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-11-14-7-2-3-8-15(14)17(23)20(19-11)10-16(22)18-12-5-4-6-13(21)9-12/h2-9,21H,10H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEIDZSRIYCVPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5520123.png)

![8-(2,3-difluoro-4-methylbenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5520126.png)

![3-(2-furyl)-2-methylacrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5520133.png)

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5520139.png)

![3,3'-methylenebis-1H-pyrrolo[3,2-b]pyridine](/img/structure/B5520153.png)

![N-[6-(4-morpholinyl)-4-pyrimidinyl]-N'-1-naphthylurea](/img/structure/B5520155.png)

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]methyl}-1-(2-ethoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B5520161.png)

![11H-indeno[1,2-b]quinoxalin-11-one thiosemicarbazone](/img/structure/B5520165.png)

![ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5520168.png)

![5-chloro-2-methoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5520176.png)

![(1S*,5R*)-6-propyl-3-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520182.png)

![(3S*,4S*)-1-{2-amino-6-[(4-fluorophenyl)thio]pyrimidin-4-yl}-4-methylpiperidine-3,4-diol](/img/structure/B5520192.png)

![N-(3,5-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5520220.png)